molecular formula C17H13NO3 B14163041 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol CAS No. 85993-48-2

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol

Cat. No.: B14163041
CAS No.: 85993-48-2
M. Wt: 279.29 g/mol
InChI Key: FGMYMABGOVMQMO-UHFFFAOYSA-N
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Description

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol is a complex organic compound with the molecular formula C17H13NO3 It is characterized by its unique structure, which includes a fused ring system incorporating both benzene and acridine moieties, as well as an oxirene ring

Preparation Methods

The synthesis of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxirene and acridine rings. Industrial production methods may involve optimizing these reactions for higher yields and purity, often through the use of advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol undergoes various chemical reactions, including:

Scientific Research Applications

1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 1a,2,3,11b-Tetrahydrobenzo[a]oxireno[h]acridine-2,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Properties

CAS No.

85993-48-2

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.012,17]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol

InChI

InChI=1S/C17H13NO3/c19-14-11-7-10-9-4-2-1-3-8(9)5-6-12(10)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H

InChI Key

FGMYMABGOVMQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C(C(C5C4O5)O)O

Origin of Product

United States

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